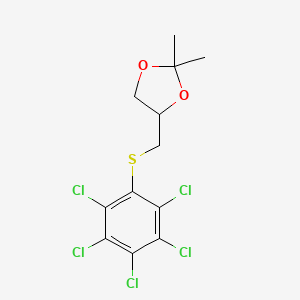

2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane

Description

2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane is a substituted 1,3-dioxolane derivative characterized by a dimethyl group at the 2-position and a pentachlorophenylthio-methyl moiety at the 4-position.

Properties

CAS No. |

73987-11-8 |

|---|---|

Molecular Formula |

C12H11Cl5O2S |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

2,2-dimethyl-4-[(2,3,4,5,6-pentachlorophenyl)sulfanylmethyl]-1,3-dioxolane |

InChI |

InChI=1S/C12H11Cl5O2S/c1-12(2)18-3-5(19-12)4-20-11-9(16)7(14)6(13)8(15)10(11)17/h5H,3-4H2,1-2H3 |

InChI Key |

DVLUIQKNFOKCIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(O1)CSC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with pentachlorothiophenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the pentachlorophenylthio group to a thiol or sulfide.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The pentachlorophenylthio group can interact with enzymes and proteins, potentially inhibiting their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane

- Molecular Formula : C₁₃H₁₆Cl₂O₂

- Key Features: Contains a dichlorophenyl group and a propyl chain. The dichlorophenyl group enhances lipophilicity and resistance to degradation, similar to the pentachlorophenylthio group.

(b) 2,2-Dimethyl-4-(3',3',3'-trinitropropyl)-1,3-dioxolane

- Applications : Used in solid propellants due to its nitro-functionalized side chain, which contributes to high energy density. This contrasts with the pentachlorophenylthio derivative, which is more likely suited for biocidal applications owing to its halogenated aromatic system .

(c) 2,2-Dimethyl-4-(phenyltellanylmethyl)-1,3-dioxolane

- Key Features : Replaces sulfur with tellurium in the side chain. Tellurium confers distinct redox properties and higher toxicity compared to sulfur, making this compound less environmentally favorable than the target compound .

(d) (S)-2,2-Dimethyl-4-[(prop-2-ynyloxy)methyl]-1,3-dioxolane

- Reactivity : Used in gold-catalyzed alkyne-cycloketalization reactions. The propargyloxy group enables facile cyclization, whereas the pentachlorophenylthio group may hinder such reactivity due to steric and electronic effects .

Physicochemical Properties

| Compound | Molecular Formula | Key Substituents | Boiling Point/Stability | Flammability |

|---|---|---|---|---|

| 1,3-Dioxolane (parent compound) | C₃H₆O₂ | None | 76°C, flashpoint ≤2.5°C | Highly flammable |

| Target Compound | Not explicitly provided | Pentachlorophenylthio-methyl | Likely higher than parent* | Reduced flammability |

| 2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane | C₁₁H₁₂Cl₂O₂ | Dichlorophenyl, dimethyl | Data unavailable | Moderate stability |

| 2,2-Dimethyl-4-(trinitropropyl)-1,3-dioxolane | C₈H₁₃N₃O₈ | Trinitropropyl | High thermal stability | Explosive |

*Inference based on increased molecular weight and halogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.